2-({[1,1'-BIPHENYL]-4-YL}AMINO)-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE
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Overview
Description
2-({[1,1'-BIPHENYL]-4-YL}AMINO)-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is an organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of a biphenyl group and an indene-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1,1'-BIPHENYL]-4-YL}AMINO)-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE typically involves the reaction of biphenyl-4-ylamine with 2-phenylindene-1,3-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction parameters for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-({[1,1'-BIPHENYL]-4-YL}AMINO)-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced indene derivatives.
Substitution: Amino or thiol-substituted indene derivatives.
Scientific Research Applications
2-({[1,1'-BIPHENYL]-4-YL}AMINO)-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-({[1,1'-BIPHENYL]-4-YL}AMINO)-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-({[1,1'-BIPHENYL]-4-YL}AMINO)-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE: shares structural similarities with other indene derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Its biphenyl and indene-1,3-dione moieties contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C27H19NO2 |
---|---|
Molecular Weight |
389.4g/mol |
IUPAC Name |
2-phenyl-2-(4-phenylanilino)indene-1,3-dione |
InChI |
InChI=1S/C27H19NO2/c29-25-23-13-7-8-14-24(23)26(30)27(25,21-11-5-2-6-12-21)28-22-17-15-20(16-18-22)19-9-3-1-4-10-19/h1-18,28H |
InChI Key |
RDPNDAPJUFYKLN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3(C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3(C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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